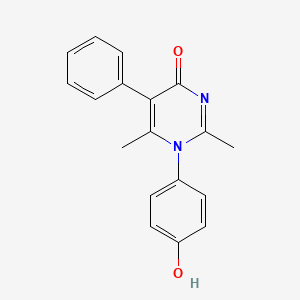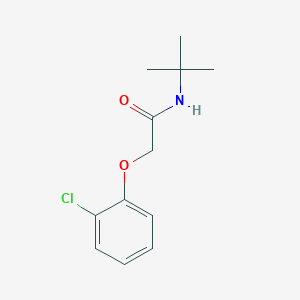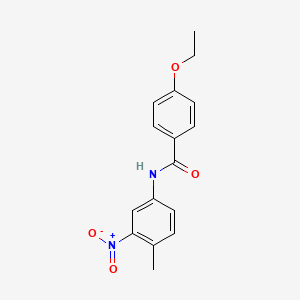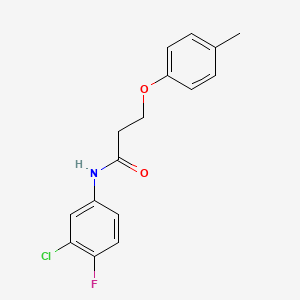
1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone, also known as HDMP, is a pyrimidinone derivative that has been studied for its potential applications in various scientific research fields. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of 1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-cancer activity, neuroprotection, and anti-inflammatory effects. Additionally, this compound has been shown to exhibit antioxidant activity and to inhibit the production of reactive oxygen species.
实验室实验的优点和局限性
One advantage of using 1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to exhibit a range of biochemical and physiological effects, making it a versatile compound for studying various scientific research fields. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several potential future directions for research involving 1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone. One area of interest is the development of this compound derivatives with improved bioavailability and reduced toxicity. Additionally, further investigation is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields. Finally, studies are needed to investigate the potential use of this compound in combination with other compounds for enhanced therapeutic effects.
合成方法
The synthesis of 1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone can be achieved through a multi-step reaction process, starting with the condensation of 4-hydroxybenzaldehyde and ethyl acetoacetate to form 1-(4-hydroxyphenyl)-3-phenylpropane-1,3-dione. This intermediate is then reacted with guanidine carbonate to form this compound.
科学研究应用
1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone has been studied for its potential applications in various scientific research fields, including cancer research, neuroprotection, and anti-inflammatory therapy. Studies have shown that this compound exhibits anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, this compound has been investigated for its potential use in treating inflammatory conditions, such as arthritis, by inhibiting the production of inflammatory cytokines.
属性
IUPAC Name |
1-(4-hydroxyphenyl)-2,6-dimethyl-5-phenylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-17(14-6-4-3-5-7-14)18(22)19-13(2)20(12)15-8-10-16(21)11-9-15/h3-11,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBHESWJRRHZGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1C2=CC=C(C=C2)O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-{[(2-methoxyphenyl)acetyl]amino}isophthalic acid](/img/structure/B5712846.png)


![3-(2-furyl)-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5712857.png)

![2-[(2-oxopropyl)thio]-4,6-diphenylnicotinonitrile](/img/structure/B5712879.png)
![3-fluoro-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5712889.png)

![2,5-dioxo-1-phenyl-3-pyrrolidinyl 2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5712905.png)
![4-[5-(benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5712914.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]butanamide](/img/structure/B5712927.png)